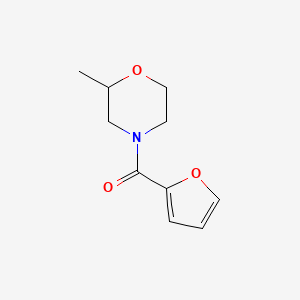![molecular formula C10H15NO3 B7516603 N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)
N-[3-(furan-2-ylmethoxy)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(furan-2-ylmethoxy)propyl]acetamide, commonly known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMA is a derivative of furan, a heterocyclic organic compound that is widely used in the pharmaceutical industry. FMA is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
FMA has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. FMA has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its potential as an analgesic agent. FMA has been shown to reduce pain sensitivity in animal models of neuropathic pain, suggesting that it may be useful in the treatment of chronic pain.
Mecanismo De Acción
The mechanism of action of FMA is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. FMA may also act as an antagonist of the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
FMA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, FMA has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMA in laboratory experiments is its relatively simple synthesis method. However, FMA is not widely available commercially, so it may be difficult to obtain in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on FMA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FMA has been shown to improve cognitive function in animal models of these diseases, suggesting that it may have therapeutic potential.
Another area of research is its potential as a treatment for cancer. FMA has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo.
Conclusion:
In conclusion, FMA is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of inflammatory diseases and chronic pain. Further research is needed to fully understand its mechanism of action and potential side effects, but its relatively simple synthesis method and potential therapeutic benefits make it an interesting compound for future studies.
Métodos De Síntesis
The synthesis of FMA involves a multi-step process that starts with the reaction of 2-furanmethanol with propylene oxide in the presence of a catalyst such as potassium hydroxide. The resulting product, 3-(furan-2-yl)propane-1,2-diol, is then converted to the corresponding mesylate using methanesulfonyl chloride and pyridine. The mesylate is then reacted with acetamide in the presence of a base such as sodium hydride to yield FMA.
Propiedades
IUPAC Name |
N-[3-(furan-2-ylmethoxy)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h2,4,7H,3,5-6,8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHLAOMNRILEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(furan-2-ylmethoxy)propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)



![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)


![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)
